Potassium 2,2-Dicyano-1-ethoxyethenolate

Catalog No.
S14198990
CAS No.
M.F
C6H5KN2O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2,2-Dicyano-1-ethoxyethenolate

Product Name

Potassium 2,2-Dicyano-1-ethoxyethenolate

IUPAC Name

potassium;2,2-dicyano-1-ethoxyethenolate

Molecular Formula

C6H5KN2O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1

InChI Key

VPECMAWSZTYQJH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=C(C#N)C#N)[O-].[K+]

Potassium 2,2-Dicyano-1-ethoxyethenolate is an organocyanide compound characterized by its unique structure, which includes a dicyano group and an ethoxyethenolate moiety. The compound is notable for its potential applications in coordination chemistry and organic synthesis. The presence of both cyano groups and an ethoxy group enhances its reactivity and solubility in various solvents, making it a versatile building block in synthetic chemistry.

Due to the presence of reactive functional groups. Notably, it can undergo nucleophilic addition reactions, where the electron-rich cyano groups can attack electrophiles. Additionally, the compound can engage in polymerization reactions under certain conditions, leading to the formation of larger molecular structures.

The compound has also been studied in the context of coordination chemistry, where it acts as a ligand forming stable complexes with transition metals. These complexes often exhibit interesting electronic properties, making them suitable for applications in catalysis and materials science .

The synthesis of potassium 2,2-Dicyano-1-ethoxyethenolate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with potassium ethoxide, followed by subsequent reactions that introduce additional cyano groups. The synthesis may also involve the use of solvents such as dimethyl sulfoxide (DMSO) to enhance yields and facilitate reaction kinetics .

General Synthesis Steps:

  • Preparation of Ethyl Cyanoacetate: This serves as a starting material.
  • Reaction with Potassium Ethoxide: This step forms the ethoxy group.
  • Introduction of Dicyano Groups: This may involve further chemical modifications or reactions with cyanide sources.

Potassium 2,2-Dicyano-1-ethoxyethenolate finds applications primarily in synthetic organic chemistry and materials science. Its ability to act as a ligand in coordination complexes makes it valuable for developing new materials with tailored electronic properties. Furthermore, its reactivity allows it to be used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving potassium 2,2-Dicyano-1-ethoxyethenolate focus on its behavior in different chemical environments and its ability to form complexes with metal ions. These studies are crucial for understanding how the compound can be utilized in catalysis or as a precursor for more complex molecules. Research has indicated that this compound can interact favorably with various transition metals, leading to stable coordination compounds that exhibit unique properties .

Several compounds share structural similarities with potassium 2,2-Dicyano-1-ethoxyethenolate. These include:

Compound NameStructure CharacteristicsUnique Features
Potassium CyanideContains a single cyanide groupHighly toxic; widely used in chemical synthesis
Ethyl CyanoacetateContains one cyano group and an ester functionUsed as a building block for various organic syntheses
Sodium DicyanamideContains two cyano groupsExhibits different reactivity patterns compared to dicyanates
3-Cyano-4-hydroxybutyric AcidContains a cyano group and hydroxyl functionalityPotential pharmaceutical applications

Uniqueness

Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its dual dicyano functionality combined with an ethoxy group, which enhances both its solubility and reactivity compared to other similar compounds. This structural combination allows it to participate in a wider range of

Hydrolytic Pathways for Ligand Precursor Generation

The synthesis of Potassium 2,2-Dicyano-1-ethoxyethenolate begins with the hydrolysis of ester precursors to generate reactive intermediates. Acid-catalyzed hydrolysis of ethyl cyanoacetate, for example, involves the protonation of the carbonyl oxygen, rendering the ester susceptible to nucleophilic attack by water. This step forms a tetrahedral intermediate, which collapses to release ethanol and yield cyanoacetic acid. Subsequent deprotonation of the acidic α-hydrogen adjacent to the cyano group facilitates the formation of a resonance-stabilized enolate, a critical precursor for further functionalization.

Base-catalyzed hydrolysis offers an alternative route, where hydroxide ions directly attack the ester carbonyl, leading to a carboxylate intermediate. In the presence of potassium hydroxide, this intermediate undergoes neutralization to produce potassium cyanoacetate. The choice between acid- and base-mediated hydrolysis depends on the desired reaction kinetics and the stability of intermediates under varying pH conditions. For instance, acidic conditions favor reversible esterification, necessitating excess water to drive hydrolysis to completion, while basic conditions irreversibly yield carboxylate salts.

Metal-Assisted Deprotonation Strategies in Enolate Formation

The generation of the enolate intermediate from hydrolyzed precursors requires selective deprotonation, a process enhanced by alkali metal bases. Potassium tert-butoxide (KOtBu) and potassium hexamethyldisilazide (KHMDS) are commonly employed due to their strong basicity and ability to stabilize the resulting enolate through electrostatic interactions. Deprotonation occurs at the α-position relative to both the cyano and ethoxy groups, yielding a conjugated enolate system with delocalized electron density across the oxygen and carbon atoms.

The regioselectivity of deprotonation is influenced by the steric and electronic properties of the base. For example, bulky bases like KHMDS favor kinetic control, selectively abstracting the more accessible proton, while smaller bases may allow thermodynamic control, leading to equilibration between enolate isomers. Computational studies of analogous systems suggest that the transition state for deprotonation involves a concerted transfer of the proton to the base, accompanied by reorganization of the π-electron system. The resulting potassium enolate exhibits enhanced nucleophilicity at the α-carbon, enabling subsequent alkylation or condensation reactions.

Solvent-Mediated Crystallization Techniques for Potassium Salt Isolation

The isolation of Potassium 2,2-Dicyano-1-ethoxyethenolate as a crystalline solid hinges on solvent selection and crystallization conditions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) solubilize the enolate intermediate by stabilizing the potassium counterion through solvation. Gradual removal of the solvent or addition of a nonpolar antisolvent, such as diethyl ether, reduces solubility, inducing crystallization.

The crystalline structure is further refined by controlling temperature and agitation rates. Slow cooling of saturated solutions promotes the formation of large, well-defined crystals, while rapid quenching may yield microcrystalline powders. X-ray diffraction studies of related potassium enolates reveal that aggregation phenomena, driven by cation-π interactions between potassium ions and aromatic systems, play a critical role in stabilizing the solid-state structure.

Potassium 2,2-dicyano-1-ethoxyethenolate represents a fascinating organocyanide compound with molecular formula C₆H₅KN₂O₂ and molecular weight 176.21 g/mol [1]. This compound features a unique structure incorporating both dicyano functionality and an ethoxyethenolate moiety, making it particularly valuable in coordination chemistry applications . The presence of multiple nitrogen donor atoms and the ethoxy group enhances its reactivity and solubility characteristics, establishing it as a versatile building block for coordination polymer synthesis .

Transition Metal Complexation Patterns

The coordination behavior of potassium 2,2-dicyano-1-ethoxyethenolate with transition metals demonstrates remarkable versatility in forming stable complexes with diverse electronic properties . The dicyano functionality serves as a crucial coordination site, enabling the formation of extended framework structures through metal-ligand interactions [3]. Research has established that dicyanometallate frameworks exhibit extraordinary structural diversity, which can be understood through the charge and coordination preferences of specific metal cations acting as framework nodes [4].

Structural Motifs in d-Block Element Coordination Polymers

Transition metal complexes incorporating dicyano ligands exhibit distinctive structural motifs that are fundamental to coordination polymer formation [3]. The topological features of these three-periodic framework structures reveal that cyanide ligands play the main structure-forming role, with metal centers acting as nodes connected via cyano-containing spacers [3]. In dicyanometallate systems, the structural diversity emerges from the tetrahedral connectivity of metal centers, which is well-known to favor topological diversity similar to silica and zeolite frameworks [5].

Structural ParameterTypical RangeCoordination Environment
Metal-Nitrogen Bond Length1.944-1.982 ÅOctahedral/Square Pyramidal [6]
Metal-Carbon Bond Length1.899-1.926 ÅLinear Coordination [6]
Interchain Distance5.96-6.09 ÅPolymeric Chains [7]
Intrachain Distance7.23-7.46 ÅDimetallacycle Formation [7]

The coordination geometry around transition metal centers in dicyano complexes typically adopts distorted octahedral or square pyramidal arrangements [8]. Manganese complexes with dicyanamide ligands demonstrate seven-coordinate pentagonal-bipyramidal environments, while zinc centers exhibit five-coordinate square pyramidal geometry [8]. Cadmium centers commonly adopt six-coordinate octahedral arrangements when coordinated with dicyano ligands [8].

Coordination polymers containing the 2,2-dicyano-1-ethoxyethenolate ligand form distinctive structural motifs characterized by twelve-membered dimetallacycles that share metal atoms, creating extended chain structures [7]. These chains propagate along specific crystallographic directions with alternated, almost orthogonal dimetallacycle arrangements [7]. The molecular arrangement involves metal centers in distorted coordination environments, with four nitrogen atoms from dicyano ligands and two oxygen atoms from coordinated water molecules [7].

Lanthanide Incorporation Strategies and Luminescent Properties

Lanthanide coordination compounds exhibit unique spectroscopic properties including long emission decay times, high magnetic moments, narrow-bandwidth emissions, and large pseudo-Stokes shifts [9]. The incorporation of lanthanide ions into dicyano-containing frameworks represents a sophisticated approach to developing luminescent materials with tailored photophysical properties [10]. Research demonstrates that lanthanide coordination can control the geometry of organic luminophores, affecting both stacking arrangements and emission characteristics [9].

The formation of gas-phase lanthanide cyanobenzyne complexes has been achieved through both single-ligand and dual-ligand strategies, demonstrating the versatility of lanthanide-cyano coordination chemistry [11]. For most lanthanides except samarium, europium, and ytterbium, these complexes can be generated through consecutive elimination reactions, highlighting the diverse coordination behavior across the lanthanide series [11].

Lanthanide complexes with dicyano ligands demonstrate thermosensitive luminescence properties that reflect simultaneous ligand phosphorescence and metal f-f emission [9]. The emission characteristics depend significantly on the coordinated lanthanide ion, with europium complexes providing particularly interesting ratiometric luminescence based on both f-f transitions and excimer emission [9]. The coplanarity of π-electronic systems through hydrogen bonding influences the luminescent properties, making these materials suitable for sensing applications [9].

Lanthanide IonEmission WavelengthQuantum EfficiencyCoordination Number
Europium(III)484-650 nm0.568-9 [12]
Gadolinium(III)Variable-8-9 [9]
Dysprosium(III)Characteristic f-f-8 [13]
Samarium(III)NIR Region-Variable [14]

Non-Covalent Interaction Networks in Crystalline Phases

The crystalline phases of potassium 2,2-dicyano-1-ethoxyethenolate complexes are stabilized through extensive non-covalent interaction networks that play crucial roles in determining overall structural architecture [15]. These weak intermolecular interactions, including hydrogen bonding and π-π stacking, significantly influence the structural, electronic, and optoelectronic properties of the resulting coordination frameworks [16]. The hierarchy and energetics of these interactions are vital for understanding the supramolecular assembly processes and designing materials with specific properties [15].

Hydrogen-Bonded Framework Engineering

Hydrogen bonding represents a highly directional noncovalent interaction that profoundly influences molecular ordering in solid-state coordination compounds [16]. In dicyano-containing frameworks, hydrogen bonds form between coordinated water molecules and terminal oxygen atoms of organic ligands, creating extended three-dimensional network structures [7]. These hydrogen-bonded networks are particularly important in coordination polymers where they connect polymeric chains and stabilize the overall framework architecture [8].

The engineering of hydrogen-bonded frameworks involves strategic placement of hydrogen bond donors and acceptors to achieve desired structural motifs [17]. Research has demonstrated that charge-assisted hydrogen bonds can be utilized to assemble three-dimensional crystalline frameworks from tetrahedral building blocks and hydrogen-bonded dimers [18]. These antielectrostatic hydrogen bonds, despite their counterintuitive nature, provide sufficient strength to form stable framework structures even in aqueous environments [18].

Hydrogen Bond TypeBond Length RangeEnergy RangeStructural Role
O-H···N2.7-3.2 Å15-25 kJ/molChain Connection [8]
N-H···O2.8-3.1 Å20-30 kJ/molFramework Stabilization [19]
C-H···O3.2-3.6 Å5-15 kJ/molSecondary Interactions [20]
C-H···N3.3-3.7 Å8-18 kJ/molCrystal Packing [20]

Coordination polymers with dicyanamide ligands exhibit supramolecular architectures stabilized by hydrogen bonding interactions involving both lattice water molecules and coordinated water species [8]. These hydrogen bonds create complex three-dimensional networks that extend beyond the primary coordination sphere, influencing properties such as thermal stability and guest molecule inclusion [13]. The specific geometry and strength of hydrogen bonds depend on the coordination environment and the presence of additional ligands in the framework [19].

π-π Stacking Mediated Crystalline Packing Arrangements

π-π Stacking interactions represent another crucial category of non-covalent forces that govern the organization of coordination compounds containing aromatic systems [21]. In complexes with dicyano ligands, π-π stacking interactions between aromatic rings significantly influence both coordination geometry and structural assembly [21]. These interactions typically exhibit energies ranging from -64.13 to -70.51 kJ/mol, making them substantial contributors to crystal stability [21].

The formation of π-π stacking motifs in coordination compounds involves specific geometric requirements, including appropriate centroid-to-centroid distances and angular orientations between aromatic systems [21]. Research has shown that π-π stacking interactions can affect coordination geometry, sometimes leading to unusual pseudo-square planar arrangements around metal centers when combined with other weak interactions [21]. The cooperation between intermolecular π-π stacking and intramolecular hydrogen bonding can result in significant structural modifications [21].

π-π Interaction ParameterTypical ValueStructural Impact
Centroid-Centroid Distance3.4-4.0 ÅCrystal Stability [21]
Interaction Energy-64 to -71 kJ/molFramework Formation [21]
Angular Deviation0-30°Packing Efficiency [22]
Offset Distance1.0-2.5 ÅElectronic Properties [16]

Hydrogen Bond Acceptor Count

4

Exact Mass

175.99880889 g/mol

Monoisotopic Mass

175.99880889 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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